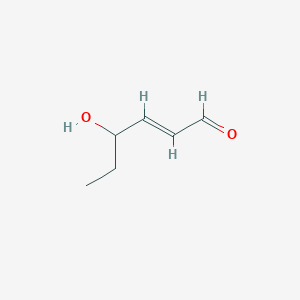

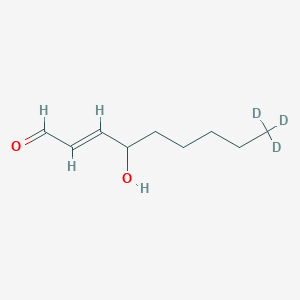

(E)-9,9,9-Trideuterio-4-hidroxinon-2-enal

Descripción general

Descripción

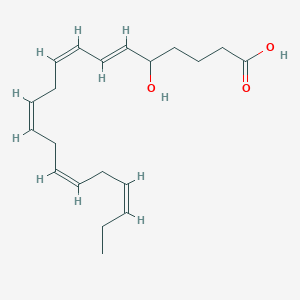

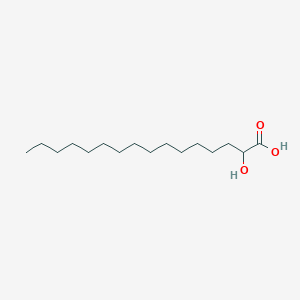

4-hidroxi Nonenal-d3 es una forma deuterada de 4-hidroxi Nonenal, un α,β-hidroxi alquenal insaturado. Es un producto de peroxidación lipídica derivado de la oxidación de ácidos grasos poliinsaturados omega-6 como el ácido araquidónico y el ácido linoleico . Este compuesto se utiliza ampliamente como estándar interno para la cuantificación de 4-hidroxi Nonenal mediante cromatografía de gases o cromatografía líquida-espectrometría de masas . Es un aceite incoloro y es conocido por sus diversas actividades biológicas, incluida la citotoxicidad, la inhibición del crecimiento, la genotoxicidad y la actividad quimiotáctica .

Aplicaciones Científicas De Investigación

4-Hydroxy Nonenal-d3 is extensively used in scientific research due to its role as a marker of lipid peroxidation. Its applications include:

Mecanismo De Acción

4-hidroxi Nonenal-d3 ejerce sus efectos mediante la formación de aductos con proteínas a través de reacciones de adición de Michael. Estos aductos pueden dirigirse a residuos de cisteína, histidina o lisina en proteínas, lo que lleva a alteraciones en la función de la proteína y las vías de señalización celular . También se sabe que el compuesto inhibe la liberación de calcio inducida por prooxidantes de las mitocondrias, afectando así el metabolismo energético celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

4-Hydroxynonenal-d3, like its non-deuterated counterpart, is known to interact with a variety of biomolecules. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and membrane lipids . This interaction primarily occurs through a Michael addition reaction, targeting amino acids such as cysteine, histidine, or lysine . These biochemical reactions contribute to the role of 4-Hydroxynonenal-d3 in cellular signaling and stress responses .

Cellular Effects

4-Hydroxynonenal-d3 has been found to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the enzyme acetaldehyde dehydrogenase 2 (ALDH2), which is involved in alcohol metabolism . Furthermore, it has been implicated in the regulation of cell proliferation and transformation, and it can induce cell death under certain conditions .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxynonenal-d3 involves its binding interactions with biomolecules and subsequent changes in gene expression. It forms covalent adducts with proteins, nucleic acids, and membrane lipids, which can alter their function and disrupt normal cellular processes . For example, it can inhibit enzymes or activate them, leading to changes in metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of 4-Hydroxynonenal-d3 can change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies

Metabolic Pathways

4-Hydroxynonenal-d3 is involved in the metabolic pathways of lipid peroxidation, specifically the oxidation of n-6 polyunsaturated fatty acids . It can interact with various enzymes and cofactors within these pathways. Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available in the literature.

Transport and Distribution

It is known that 4-Hydroxynonenal-d3 can form adducts with proteins, nucleic acids, and membrane lipids, which could potentially influence its localization or accumulation . Specific details about transporters or binding proteins that it interacts with are not currently available in the literature.

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications, given its ability to form adducts with various biomolecules . Specific details about these processes are not currently available in the literature.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

4-hidroxi Nonenal-d3 se sintetiza mediante la oxidación de lípidos que contienen ácidos grasos poliinsaturados omega-6 . La ruta sintética implica el uso de reactivos deuterados para introducir átomos de deuterio en posiciones específicas de la molécula. Las condiciones de reacción suelen implicar el uso de agentes oxidantes como el peróxido de hidrógeno u otros peróxidos bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial

La producción industrial de 4-hidroxi Nonenal-d3 implica procesos de oxidación lipídica a gran escala. El proceso comienza con la extracción de ácidos grasos poliinsaturados de fuentes naturales, seguida de su oxidación en presencia de reactivos deuterados. El producto se purifica posteriormente utilizando técnicas como la destilación o la cromatografía para obtener 4-hidroxi Nonenal-d3 de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

4-hidroxi Nonenal-d3 experimenta varios tipos de reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar aún más para formar varios productos de oxidación.

Reducción: Reducción del grupo carbonilo a un alcohol.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.

Adición de Michael: El compuesto puede sufrir reacciones de adición de Michael con nucleófilos como tioles, aminas y otras especies nucleofílicas.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, perácidos.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Tioles, aminas, alcoholes.

Principales productos formados

Productos de oxidación: Varios aldehídos y ácidos carboxílicos.

Productos de reducción: Alcoholes.

Productos de sustitución: Compuestos con grupos funcionales sustituidos.

Productos de adición de Michael: Adctos con nucleófilos.

4. Aplicaciones en investigación científica

4-hidroxi Nonenal-d3 se utiliza ampliamente en la investigación científica debido a su función como marcador de la peroxidación lipídica. Sus aplicaciones incluyen:

Comparación Con Compuestos Similares

4-hidroxi Nonenal-d3 es único debido a la presencia de átomos de deuterio, lo que lo convierte en un estándar interno ideal para el análisis de espectrometría de masas. Los compuestos similares incluyen:

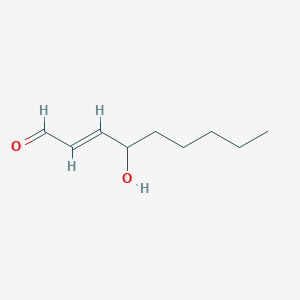

4-hidroxi Nonenal: La forma no deuterada, que también es un producto de peroxidación lipídica con actividades biológicas similares.

4-hidroxi-trans-2-hexenal: Otro producto de peroxidación lipídica derivado de ácidos grasos omega-3.

4-hidroperoxi-trans-2-nonenal: Un aldehído α,β-insaturado oxigenado generado a partir de la oxidación lipídica.

4,5-epoxi-trans-2-decenal: Un compuesto relacionado formado durante la peroxidación lipídica.

Estos compuestos comparten propiedades químicas y actividades biológicas similares, pero difieren en sus estructuras moleculares específicas y los tipos de ácidos grasos de los que se derivan.

Propiedades

IUPAC Name |

(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-PKJLGKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

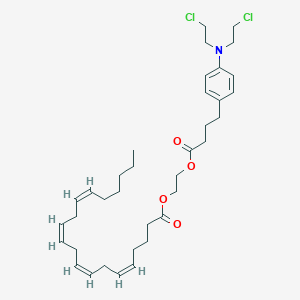

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

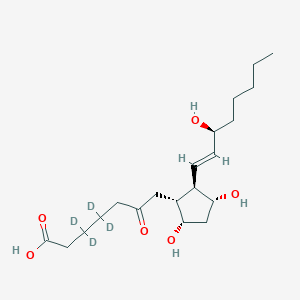

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)